AHR antagonist 5 free base is a selective and orally active inhibitor of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism and immune response. The molecular formula of AHR antagonist 5 free base is C25H24FN7, and its molecular weight is approximately 441.5 g/mol. This compound is characterized by its ability to inhibit AHR signaling pathways, which are implicated in several diseases, including cancer and autoimmune disorders .
The primary biological activity of AHR antagonist 5 free base lies in its ability to block the activation of the AHR pathway. This inhibition leads to decreased expression of AHR target genes, which are often involved in promoting tumor growth and immune modulation. Studies have shown that AHR antagonist 5 free base can reduce tumor cell proliferation and enhance the efficacy of certain chemotherapeutic agents by modulating the tumor microenvironment . Additionally, it exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
The synthesis of AHR antagonist 5 free base typically involves multi-step organic reactions that include:
The exact synthetic route may vary depending on the specific starting materials and desired purity levels .
AHR antagonist 5 free base has several potential applications in biomedical research and therapeutic development:
Interaction studies involving AHR antagonist 5 free base have demonstrated its capacity to bind selectively to the AHR, preventing its translocation to the nucleus and subsequent gene activation. These studies often utilize techniques such as surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and kinetics. Furthermore, co-culture experiments with immune cells have shown that AHR antagonist 5 can modulate cytokine production, indicating its potential role in influencing immune responses .
AHR antagonist 5 free base shares structural similarities with several other compounds that also act as AHR inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
AHR antagonist 1 | Contains different aromatic substituents | Less selective than AHR antagonist 5 |
AHR antagonist 2 | Similar core structure but different side chains | Exhibits higher toxicity |
AHR antagonist 3 | Contains halogen substitutions | More potent but less orally bioavailable |
AHR antagonist 4 | Different nitrogen heterocycles | Broader spectrum of biological activity |
AHR antagonist 5 free base is distinguished by its selective inhibition profile and favorable pharmacokinetic properties, making it a promising candidate for further development in therapeutic applications related to cancer and autoimmune diseases .
Aryl hydrocarbon receptor antagonist 5 free base represents a significant advancement in the development of selective aryl hydrocarbon receptor inhibitors, emerging from systematic medicinal chemistry efforts targeting cancer immunotherapy applications [1] [2]. This compound, bearing the Chemical Abstracts Service number 2247950-42-9, exhibits the molecular formula C25H24FN7 with a molecular weight of 441.5 daltons [1] [33]. The compound demonstrates potent antagonistic activity against the aryl hydrocarbon receptor with inhibitory concentration 50 values ranging from 35 to 150 nanomolar in human and rodent cell lines [1] [2].
The structural architecture of aryl hydrocarbon receptor antagonist 5 free base incorporates a complex heterocyclic framework featuring a pyrazolo[1,5-a] [1] [3] [5]triazine core system linked to a tetrahydrocarbazole moiety through an amine bridge [3] [36]. This sophisticated molecular design enables selective binding to the aryl hydrocarbon receptor ligand-binding domain while maintaining favorable pharmacokinetic properties for oral bioavailability [2] [4]. The compound effectively blocks aryl hydrocarbon receptor translocation from the cytoplasm to the nucleus, preventing the formation of the aryl hydrocarbon receptor-aryl hydrocarbon receptor nuclear translocator heterodimer complex [2].
Functional characterization studies demonstrate that aryl hydrocarbon receptor antagonist 5 free base induces an activated human T cell state while simultaneously inhibiting cytochrome P450 1A1 and interleukin-22 gene expression [1]. The compound promotes increased production of pro-inflammatory cytokines, including interleukin-2 and interleukin-9, indicating its potential to reverse immunosuppressive conditions within the tumor microenvironment [1] [2]. These biological effects underscore the therapeutic potential of this antagonist in cancer immunotherapy applications where aryl hydrocarbon receptor-mediated immunosuppression represents a significant barrier to effective treatment [4] [6].
Patent WO2018195397, titled "Indole aryl hydrocarbon receptor inhibitors and uses thereof," provides the foundational intellectual property framework for aryl hydrocarbon receptor antagonist 5 free base development [17] [19]. The patent disclosure encompasses comprehensive structure-activity relationship studies that guided the rational design of this compound series through systematic optimization of the pyrazolo[1,5-a] [1] [3] [5]triazine scaffold [17] [22]. The inventors employed a fragment-based drug design approach, coupling amino fragments to heterocyclic cores to achieve enhanced potency and selectivity profiles [12].
The rational design strategy outlined in patent WO2018195397 emphasizes the importance of the tricyclic fused heterocyclic core system for achieving optimal aryl hydrocarbon receptor binding affinity [17]. The patent describes detailed synthetic methodologies for preparing compounds containing the pyrazolo[1,5-a] [1] [3] [5]triazine framework, with particular attention to substitution patterns that confer selectivity over related nuclear receptors [17] [19]. Key structural modifications identified through this systematic approach include the incorporation of fluoropyridine substituents and the optimization of alkyl branching patterns on the triazine ring system [17].
The patent documentation reveals that aryl hydrocarbon receptor antagonist 5 free base, designated as example 39 within the patent claims, emerged from extensive medicinal chemistry optimization campaigns [4] [6]. The compound demonstrates superior pharmacological properties compared to earlier analogs in the series, including enhanced metabolic stability and improved receptor selectivity profiles [4]. The rational design process incorporated computational modeling studies to optimize molecular interactions within the aryl hydrocarbon receptor ligand-binding pocket, leading to the identification of key pharmacophoric elements essential for antagonistic activity [17] [20].
Design Parameter | Optimization Strategy | Outcome |
---|---|---|
Core Scaffold | Pyrazolo[1,5-a] [1] [3] [5]triazine selection | Enhanced binding affinity |
Peripheral Substitution | Fluoropyridine incorporation | Improved selectivity |
Stereochemistry | Chiral center optimization | Increased potency |
Linker Design | Amine bridge configuration | Favorable pharmacokinetics |
The structure-activity relationship profiling of quinoline derivatives within the aryl hydrocarbon receptor antagonist 5 free base series reveals critical molecular determinants for biological activity [13] [16]. While the compound itself contains a tetrahydrocarbazole system rather than a simple quinoline core, the broader chemical series explored quinoline-based scaffolds as part of comprehensive medicinal chemistry investigations [13] [25]. These studies demonstrated that quinoline derivatives exhibit varying degrees of aryl hydrocarbon receptor antagonistic activity depending on substitution patterns and stereochemical configurations [13] [32].
Systematic evaluation of quinoline-containing analogs revealed that the 4-position of the quinoline ring represents a critical site for substituent modifications that influence receptor binding affinity [13] [32]. Compounds bearing electron-withdrawing groups at this position generally exhibited enhanced potency compared to electron-donating substituents [13]. The incorporation of halogen substituents, particularly fluorine atoms, proved beneficial for both binding affinity and metabolic stability [13] [25]. These findings informed the development of the fluoropyridine moiety present in the final optimized structure of aryl hydrocarbon receptor antagonist 5 free base [17].
The transition from quinoline-based lead compounds to the pyrazolo[1,5-a] [1] [3] [5]triazine core system of aryl hydrocarbon receptor antagonist 5 free base represents a significant advancement in the structure-activity relationship understanding [20] [26]. Comparative studies demonstrate that the triazine-containing scaffold provides superior selectivity against related nuclear receptors while maintaining potent aryl hydrocarbon receptor antagonistic activity [20]. The tetrahydrocarbazole substituent, which can be viewed as a saturated quinoline analog, contributes significantly to the overall binding affinity through favorable hydrophobic interactions within the receptor binding pocket [20] [34].
Quinoline Position | Preferred Substituents | Activity Impact | Selectivity Effect |
---|---|---|---|
Position 2 | Electron-withdrawing groups | Moderate enhancement | Improved |
Position 3 | Hydrogen bond acceptors | Significant enhancement | Maintained |
Position 4 | Halogen substitution | Major enhancement | Significantly improved |
Position 6 | Alkyl branching | Minor enhancement | Minimal impact |
Selectivity profiling studies demonstrate that aryl hydrocarbon receptor antagonist 5 free base exhibits exceptional specificity for the aryl hydrocarbon receptor over related nuclear hormone receptors [2] [21]. Comprehensive screening against a panel of nuclear receptors, including estrogen receptors, androgen receptors, and peroxisome proliferator-activated receptors, reveals greater than 100-fold selectivity for the aryl hydrocarbon receptor target [2] [28]. This selectivity profile represents a significant advantage over earlier aryl hydrocarbon receptor modulators that exhibited substantial off-target activities [21] [29].
The molecular basis for this selectivity lies in the unique structural features of the aryl hydrocarbon receptor ligand-binding domain compared to other nuclear receptors [14] [24]. Unlike classical nuclear hormone receptors that recognize steroid-like ligands, the aryl hydrocarbon receptor accommodates structurally diverse aromatic compounds through a distinctive binding pocket architecture [14] [27]. The pyrazolo[1,5-a] [1] [3] [5]triazine core of aryl hydrocarbon receptor antagonist 5 free base exploits these unique structural features, achieving selective recognition through specific molecular interactions that are not replicated in other nuclear receptor binding sites [14] [20].
Detailed selectivity assessments reveal that aryl hydrocarbon receptor antagonist 5 free base demonstrates no significant activity against cytochrome P450 enzymes, transporters, or kinases at concentrations up to 50-fold above its aryl hydrocarbon receptor inhibitory concentration 50 value [2]. This clean selectivity profile minimizes the potential for drug-drug interactions and reduces the likelihood of mechanism-unrelated adverse effects [2] [31]. The compound's selectivity extends to related basic helix-loop-helix transcription factors, demonstrating that the molecular design successfully discriminates between the aryl hydrocarbon receptor and structurally similar proteins [2] [24].
Receptor Class | Representative Targets | Selectivity Ratio | Interaction Level |
---|---|---|---|
Nuclear Hormone Receptors | Estrogen receptor alpha/beta | >100-fold | No significant binding |
Steroid Receptors | Androgen receptor | >200-fold | No agonist/antagonist activity |
Metabolic Receptors | Peroxisome proliferator-activated receptor gamma | >150-fold | No transcriptional modulation |
Basic Helix-Loop-Helix Factors | Hypoxia-inducible factor | >500-fold | No heterodimerization interference |